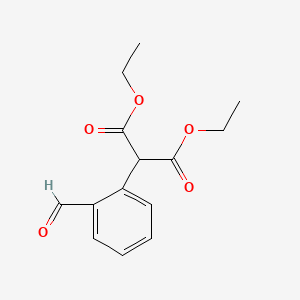
Piperidine-2,5-dione hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperidine-2,5-dione hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. This compound is known for its significant role in various chemical and pharmaceutical applications due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Piperidine-2,5-dione hydrochloride typically involves the cyclization of L-Glutamine in the presence of N,N’-carbonyldiimidazole and a catalyst such as N,N-dimethylaminopyridine. The reaction is carried out under anhydrous conditions to form the intermediate compound, which is then deprotected in an acidic medium to yield this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the protection of L-Glutamine, cyclization, and deprotection steps, ensuring high purity and stability of the final product. The reaction conditions are optimized to achieve cost-effectiveness and scalability.
Análisis De Reacciones Químicas
Types of Reactions: Piperidine-2,5-dione hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield piperidine derivatives with different substituents.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the piperidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalysts such as palladium or rhodium are used in hydrogenation reactions.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions.
Major Products Formed: The major products formed from these reactions include substituted piperidines, N-oxides, and reduced piperidine derivatives .
Aplicaciones Científicas De Investigación
Piperidine-2,5-dione hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing various heterocyclic compounds.
Biology: It serves as a precursor for biologically active molecules, including enzyme inhibitors and receptor modulators.
Medicine: Piperidine derivatives are explored for their potential therapeutic effects, including anticancer, antiviral, and anti-inflammatory properties.
Industry: It is utilized in the development of agrochemicals and materials science
Mecanismo De Acción
The mechanism of action of Piperidine-2,5-dione hydrochloride involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains. The pathways involved include inhibition of protein synthesis and modulation of signal transduction pathways .
Comparación Con Compuestos Similares
Pyrrolidine-2,5-dione: Similar in structure but contains a five-membered ring.
Piperidine-2,6-dione: Differing in the position of the carbonyl groups.
Piperidine-3,5-dione: Another positional isomer with different chemical properties.
Uniqueness: Piperidine-2,5-dione hydrochloride is unique due to its specific structural configuration, which imparts distinct reactivity and biological activity compared to its isomers and other piperidine derivatives .
Propiedades
Fórmula molecular |
C5H8ClNO2 |
|---|---|
Peso molecular |
149.57 g/mol |
Nombre IUPAC |
piperidine-2,5-dione;hydrochloride |
InChI |
InChI=1S/C5H7NO2.ClH/c7-4-1-2-5(8)6-3-4;/h1-3H2,(H,6,8);1H |
Clave InChI |
SICWRUKEQPUFGA-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)NCC1=O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Spiro[cyclopropane-1,6-[7]oxa[2]azabicyclo[2.2.1]heptane]](/img/structure/B11924903.png)





![Methyl 5-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B11924934.png)


![1-Methyl-3-(1-phenylpiperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B11924954.png)


